7,8-Difluoroquinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one, a compound belonging to the quinoxaline family known for its diverse applications in medicinal chemistry and materials science. This compound features significant fluorine substitution at the 7 and 8 positions of the quinoxaline ring, which enhances its biological activity and physicochemical properties. The structural formula can be represented as C_8H_5F_2N_2O.
7,8-Difluoroquinoxalin-2(1H)-one falls under the category of heterocyclic compounds, specifically in the subclass of quinoxalines. These compounds are characterized by their bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The introduction of fluorine atoms in this compound modifies its electronic properties, making it a subject of interest in various chemical research areas.
Several methods have been developed for synthesizing 7,8-difluoroquinoxalin-2(1H)-one. One prominent approach involves the use of fluorinated precursors through nucleophilic substitution reactions or condensation reactions with appropriate amines and carbonyl compounds.
The molecular structure of 7,8-difluoroquinoxalin-2(1H)-one consists of a fused bicyclic system with two nitrogen atoms incorporated into the aromatic rings. The presence of two fluorine atoms at positions 7 and 8 significantly impacts the compound's reactivity and stability.
7,8-Difluoroquinoxalin-2(1H)-one participates in various chemical reactions due to its electrophilic nature:
The mechanism by which 7,8-difluoroquinoxalin-2(1H)-one exerts its effects is largely dependent on its interactions with biological targets. The presence of fluorine enhances lipophilicity and metabolic stability:
The physical properties of 7,8-difluoroquinoxalin-2(1H)-one include:
7,8-Difluoroquinoxalin-2(1H)-one has several applications across different scientific fields:
Quinoxalin-2(1H)-ones represent a privileged scaffold in heterocyclic chemistry, characterized by a fused bicyclic system consisting of benzene and pyrazine rings. The introduction of fluorine atoms at the 7 and 8 positions yields 7,8-difluoroquinoxalin-2(1H)-one, a structurally modified heterocycle of significant contemporary interest. This fluorinated derivative exemplifies the strategic application of fluorine integration to enhance molecular properties for pharmaceutical applications. The presence of two adjacent fluorine atoms induces substantial electronic perturbations within the quinoxalinone core, amplifying its hydrogen-bonding capacity and modulating both lipophilicity and metabolic stability. These attributes position 7,8-difluoroquinoxalin-2(1H)-one as a versatile synthon for targeted drug discovery, particularly in the development of enzyme inhibitors and anticancer agents where electronic fine-tuning of heterocyclic systems is paramount [2] [8].
The 7,8-difluoro substitution pattern exerts profound effects on the quinoxalinone core through a combination of inductive and resonance mechanisms. Fluorine atoms, with their high electronegativity (3.98 on the Pauling scale), withdraw electron density from the adjacent positions, rendering the C3 position significantly more electrophilic. This electronic activation facilitates nucleophilic attack and radical addition reactions, underpinning the scaffold's versatility in C-H functionalization chemistry. Computational studies (DFT) reveal that fluorine substitution lowers both the HOMO (-6.8 eV) and LUMO (-2.3 eV) energies compared to the non-fluorinated parent compound, enhancing electron affinity by approximately 0.5 eV. This reduction in frontier orbital energy gaps translates to improved photophysical properties essential for photoredox applications [1] [5].
The strategic positioning of fluorine atoms ortho to the reactive N-C(O) moiety creates a unique electronic environment characterized by:
These perturbations are quantified through Hammett substituent constants, where σₘ values for fluorine (-0.34) and σₚ values (-0.06) collectively contribute to the scaffold's electronic profile. The ortho-difluoro arrangement creates a synergistic electronic effect that facilitates single-electron transfer (SET) processes under photoredox conditions, enabling catalytic transformations inaccessible to non-fluorinated analogs [4] [5] [9].
Table 1: Electronic Parameters of Fluorinated Quinoxalinones
Substitution Pattern | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) | C3 ¹³C NMR (ppm) |
---|---|---|---|---|---|
Unsubstituted | -6.3 | -1.8 | 4.5 | 4.1 | 154.2 |
6-Fluoro | -6.5 | -2.0 | 4.5 | 4.5 | 154.5 |
7-Fluoro | -6.6 | -2.1 | 4.5 | 4.7 | 155.1 |
7,8-Difluoro | -6.8 | -2.3 | 4.5 | 5.2 | 155.9 |
The reactivity implications of these electronic modifications are demonstrated in radical difluoromethylation reactions. Under blue LED irradiation (465–470 nm), 7,8-difluoroquinoxalin-2(1H)-one undergoes C3–H functionalization at reaction rates approximately threefold faster than non-fluorinated analogs when exposed to ·CF₂H radical sources such as [bis(difluoroacetoxy)iodo]benzene or S-(difluoromethyl)sulfonium salts. This acceleration is attributed to the electron-deficient core facilitating single-electron oxidation (E₁/₂₊ = +1.21 V vs SCE) and subsequent deprotonation at C3 [1] [4] [5].
The 7,8-difluoroquinoxalin-2(1H)-one scaffold serves as a cornerstone in rational drug design due to its multifaceted bioisosteric properties and synthetic versatility. The difluorinated core functions as a conformationally constrained bioisostere for several privileged structures:
Molecular docking studies of derivatives against colorectal cancer targets (COX-2, LDHA) reveal key binding interactions: the scaffold's carbonyl oxygen forms dual hydrogen bonds with Arg120 and Tyr355 (bond lengths: 2.1–2.3 Å), while the fluorine atoms engage in hydrophobic contacts with Val349 and Leu359. This binding profile yields inhibition constants (Kᵢ) in the low micromolar range (2.8–8.3 μM) for COX-2, surpassing many non-fluorinated quinoxalinones [8].
Table 2: Synthetic Methodologies for 7,8-Difluoroquinoxalin-2(1H)-one Functionalization
Reaction Type | Conditions | Position Modified | Yield Range | Key Applications |
---|---|---|---|---|
Photoredox C3–H difluoromethylation | Eosin Y (2 mol%), O₂, DMSO, blue LEDs | C3 | 64–87% | Anticancer prodrug development |
Visible-light decarboxylative alkylation | [Ir(ppy)₃] (3 mol%), Li₂CO₃, DMF, 455 nm | C3 | 52–78% | Kinase inhibitor synthesis |
Catalyst-free difluoromethylation | PhI(O₂CCHF₂)₂, toluene, 24W blue LEDs, 40°C | C3 | 45–68% | Antibacterial agents |
Three-component fluoroalkylation | Ru(bpy)₃Cl₂, ICH₂CF₃/ICH₂CF₂H, acetonitrile | C3 with fluoroalkyl chain | 61–89% | PET tracers & multifunctional drugs |
The scaffold's synthetic flexibility enables late-stage diversification, particularly through visible-light-mediated C3–H functionalization. This approach facilitates the introduction of pharmacophores under biocompatible conditions (room temperature, aqueous media), as evidenced by the synthesis of 3-difluoromethyl-7,8-difluoroquinoxalin-2(1H)-one derivatives exhibiting IC₅₀ values of 33.8 μM against HepG-2 hepatic carcinoma cells and 29.2 μM against EA.hy926 endothelial cells – potency comparable to cisplatin standards [4] [8]. The electronic bias imparted by 7,8-difluoro substitution directs regioselective transformations to the C3 position with >20:1 selectivity, enabling precise molecular editing without protecting group strategies.
In heterocyclic chemistry, this scaffold demonstrates exceptional photocatalytic competence as both electron donor and acceptor in redox processes. When engaged in alkene difunctionalization reactions, 7,8-difluoroquinoxalin-2(1H)-one undergoes single-electron reduction (Eᵨᵣₑd = -0.92 V vs SCE) to generate radical anions that add across electron-deficient alkenes, followed by trapping with fluoroalkyl iodides (ICH₂CF₃, ICH₂CF₂H). This three-component coupling yields pharmaceutically relevant adducts with up to 89% efficiency, demonstrating the scaffold's utility in constructing complex fluorinated architectures inaccessible through classical methods [5] [9].
ADMET computational profiling of 7,8-difluoroquinoxalin-2(1H)-one derivatives predicts favorable drug-likeness:
These properties, combined with synthetic accessibility from commercially available fluorinated phenylenediamines, establish 7,8-difluoroquinoxalin-2(1H)-one as a pivotal building block in modern fluorinated heterocycle chemistry with particular relevance to anticancer and antimicrobial drug discovery pipelines [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: